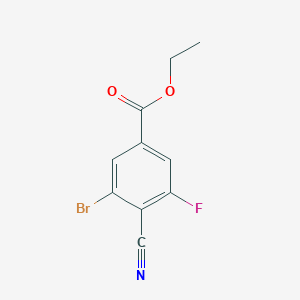

Ethyl 3-bromo-4-cyano-5-fluorobenzoate

Description

Ethyl 3-bromo-4-cyano-5-fluorobenzoate is a multifunctional aromatic ester featuring bromine (Br), cyano (CN), and fluorine (F) substituents at the 3-, 4-, and 5-positions of the benzene ring, respectively. The compound’s structure combines electron-withdrawing groups (Br, CN, F) and a labile ester moiety, rendering it highly reactive in synthetic chemistry. Its molecular weight (calculated: ~298.1 g/mol) and polarity are influenced by the substituents, leading to distinct physical and chemical properties compared to simpler benzoate derivatives. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, where its bromo and cyano groups enable cross-coupling reactions and functional group transformations .

Properties

IUPAC Name |

ethyl 3-bromo-4-cyano-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFNO2/c1-2-15-10(14)6-3-8(11)7(5-13)9(12)4-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCWYMDMXDRFNHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)Br)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromo-4-cyano-5-fluorobenzoate can be synthesized through a multi-step process involving the following key reactions:

Cyanation: The addition of a cyano group to the aromatic ring.

Fluorination: The incorporation of a fluorine atom into the benzene ring.

Esterification: The formation of the ester group by reacting the carboxylic acid with ethanol.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4-cyano-5-fluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine, cyano, and fluorine groups can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed

Substitution: Various substituted benzoates depending on the substituent introduced.

Reduction: Ethyl 3-amino-4-cyano-5-fluorobenzoate.

Oxidation: 3-bromo-4-cyano-5-fluorobenzoic acid.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Synthesis Intermediate : Ethyl 3-bromo-4-cyano-5-fluorobenzoate serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the development of various derivatives that can exhibit distinct chemical properties.

2. Biology

- Building Block for Active Compounds : This compound has been investigated as a building block in the synthesis of biologically active compounds. Its structural characteristics make it a valuable scaffold for developing new therapeutic agents.

3. Medicine

- Drug Discovery : this compound is explored for its potential in drug discovery, particularly in designing new drugs targeting specific molecular pathways. The compound's ability to interact with enzymes or receptors can modulate their activity, providing avenues for therapeutic interventions.

4. Industry

- Specialty Chemicals Production : The compound is utilized in producing specialty chemicals with specific properties, making it relevant in various industrial applications.

This compound exhibits promising biological activities, particularly as an antimicrobial agent. Research has focused on its effects against various bacterial strains.

Antimicrobial Activity

- Inhibition of Bacterial Growth : In vitro studies have shown that this compound effectively inhibits the growth of Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values ranging from 4 to 16 µg/mL.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 4 - 16 |

| Klebsiella pneumoniae | 8 - 16 |

Case Studies

Case Study 1: Screening for Type III Secretion System Inhibitors

In studies aimed at identifying inhibitors for the Type III secretion system (T3SS) in pathogenic bacteria, this compound was screened alongside other compounds. Results indicated that at concentrations around 50 µM, it significantly reduced the secretion of virulence factors in E. coli, suggesting its potential as a therapeutic agent against bacterial infections mediated by T3SS.

Case Study 2: Structure-Activity Relationship Analysis

A comparative analysis involving various derivatives of benzoate compounds highlighted that introducing cyano and halogen groups substantially increased biological activity compared to non-substituted counterparts. This structure-activity relationship analysis provides insights into optimizing future compounds for enhanced efficacy.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-4-cyano-5-fluorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine, cyano, and fluorine groups can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparison of Ethyl Benzoate Derivatives

Reactivity and Functional Group Interactions

- Electrophilic Substitution: The electron-withdrawing CN and F groups in this compound deactivate the aromatic ring, directing electrophiles to the 2- or 6-positions. In contrast, Ethyl 4-fluorobenzoate undergoes electrophilic substitution more readily due to fewer deactivating groups .

- Nucleophilic Aromatic Substitution (SNAr): The bromo substituent in the target compound facilitates SNAr reactions, unlike Ethyl 4-cyanobenzoate, which lacks a leaving group. Ethyl 4-fluoro-3-nitrobenzoate’s nitro group enhances SNAr reactivity but limits solubility .

- Cross-Coupling: The bromo group enables Suzuki-Miyaura couplings, a feature absent in non-halogenated analogs like Ethyl 4-cyanobenzoate.

Physical Properties

- Solubility: The trifunctional substituents in this compound reduce solubility in non-polar solvents compared to Ethyl 4-fluorobenzoate. However, polarity enhances solubility in acetone or DMSO, aligning with trends observed in ethyl esters with electron-withdrawing groups .

- Thermal Stability: The bromo and cyano groups lower thermal stability relative to Ethyl 4-ethoxy-3-iodobenzoate, which benefits from iodine’s polarizability and ethoxy’s steric protection .

Pharmaceutical Relevance

- Metabolic Stability: Fluorine in the target compound improves metabolic stability compared to non-fluorinated analogs, while the cyano group may serve as a site for enzymatic hydrolysis, a property exploited in prodrug design .

- Bioavailability : The compound’s higher molecular weight and polarity may reduce membrane permeability compared to Ethyl 4-fluorobenzoate, which is widely used in drug delivery systems .

Biological Activity

Ethyl 3-bromo-4-cyano-5-fluorobenzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound contains several functional groups that contribute to its chemical reactivity and biological activity:

- Bromine (Br) : Affects electron density and can enhance binding to biological targets.

- Cyano (CN) : Increases polarity and can participate in various chemical reactions.

- Fluorine (F) : Modifies lipophilicity and can influence pharmacokinetics.

This combination of substituents leads to increased reactivity, making it a valuable compound for various research applications, particularly in drug development.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of bromine, cyano, and fluorine groups enhances its binding affinity to these targets. For example, it may inhibit specific enzymes involved in metabolic pathways or act as a ligand for particular receptors.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit promising antimicrobial properties. In one study, the compound demonstrated significant inhibition against various bacterial strains, including Escherichia coli and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values were measured to evaluate effectiveness:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 4 | E. coli |

| Ethyl 3-bromo-4-fluorobenzoate | 8 | K. pneumoniae |

These results suggest that the compound could be a candidate for further development as an antibacterial agent .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to assess the safety profile of this compound. The compound exhibited varying levels of cytotoxicity across different cell lines, indicating a need for careful evaluation in therapeutic contexts:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

These findings highlight the necessity of optimizing dosage and formulation to maximize therapeutic efficacy while minimizing toxicity .

Case Studies

- Inhibition of Enzymatic Activity : A study focused on the inhibition of human farnesyltransferase by derivatives of this compound showed promising results, with IC50 values indicating effective inhibition at low concentrations. This suggests potential applications in cancer therapy where farnesyltransferase plays a critical role .

- Fluorescent Probe Development : The compound has also been explored as a building block for fluorescent probes used in biological imaging. Its unique structure allows for modifications that enhance fluorescence properties while retaining biological activity.

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-bromo-4-cyano-5-fluorobenzoate, considering regioselectivity of substituents?

- Methodological Answer: The synthesis typically involves multi-step functionalization of a benzoate core. Key steps include:

- Halogenation: Bromination at the 3-position can be achieved via electrophilic aromatic substitution (EAS) using Br₂/FeBr₃, ensuring regioselectivity through directing effects of existing substituents .

- Cyano Introduction: A cyano group at the 4-position may be introduced via Sandmeyer reaction (CuCN on a diazonium intermediate) or nucleophilic substitution on a halogenated precursor .

- Fluorination: Fluorine at the 5-position is often incorporated via Balz-Schiemann reaction (using fluoroboric acid and a diazonium salt) or direct fluorination under controlled conditions .

- Esterification: Final esterification with ethanol under acid catalysis (e.g., H₂SO₄) completes the synthesis.

Critical Analysis: Competing substituent directing effects (e.g., electron-withdrawing Br vs. CN) must be managed. Computational tools like DFT can predict regioselectivity .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identifies ester ethyl group (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂) and aromatic protons (split patterns reflect substituent positions) .

- ¹³C NMR: Confirms carbonyl (C=O, δ ~165 ppm), nitrile (CN, δ ~115 ppm), and aromatic carbons.

- ¹⁹F NMR: Single peak for fluorine at ~-110 ppm (deshielded by electron-withdrawing groups) .

- IR Spectroscopy: Peaks at ~2250 cm⁻¹ (C≡N stretch), ~1720 cm⁻¹ (ester C=O), and ~1250 cm⁻¹ (C-F) .

- Mass Spectrometry (MS): Molecular ion [M+H]⁺ and fragments (e.g., loss of COOEt group) confirm molecular weight and structure .

Q. What are the challenges in achieving high purity for this compound, and how can they be addressed?

- Methodological Answer:

- Byproduct Formation: Competing reactions (e.g., over-halogenation) during synthesis require strict stoichiometric control.

- Purification:

- Column Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate) to separate isomers or unreacted precursors .

- Recrystallization: Optimize solvent polarity (e.g., ethanol/water mixture) based on solubility differences .

- Purity Validation: HPLC with UV detection (λ = 254 nm) ensures >95% purity. Cross-check with melting point analysis if crystalline .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) predict the reactivity of the cyano group in this compound?

- Methodological Answer:

- Modeling Approach:

- Optimize molecular geometry using B3LYP/6-311+G(d,p) basis set to calculate electron density maps and frontier molecular orbitals (HOMO/LUMO) .

- Reactivity Descriptors: Use Fukui indices to identify nucleophilic/electrophilic sites. The cyano group’s electron-withdrawing nature lowers LUMO energy, enhancing susceptibility to nucleophilic attack .

- Validation: Compare DFT-predicted reaction pathways (e.g., hydrolysis of CN to COOH) with experimental kinetic data. Adjust exchange-correlation functionals (e.g., CAM-B3LYP) for better accuracy .

Q. How to resolve contradictions in crystallographic data for brominated benzoate esters?

- Methodological Answer:

- Data Collection: Use high-resolution X-ray diffraction (λ = 0.71073 Å, Mo-Kα source) to minimize noise. SHELXL refinement () resolves disorder by testing multiple occupancy models .

- Validation: Compare experimental bond lengths/angles with DFT-optimized structures. Discrepancies >0.05 Å may indicate twinning or thermal motion; apply TWIN/BASF commands in SHELX .

- Case Study: For this compound, check for Br···F steric clashes (expected distance ~3.0 Å). Anomalies may require re-measurement at low temperature (100 K) .

Q. What role do electron-withdrawing groups (Br, F, CN) play in the ester’s stability under basic hydrolysis?

- Methodological Answer:

- Experimental Design:

- Kinetic Studies: Monitor hydrolysis (ester → carboxylic acid) via pH stat or HPLC. Vary temperature (25–60°C) to calculate activation energy (Arrhenius plot) .

- Substituent Effects: Compare hydrolysis rates with analogs lacking Br/F/CN. Fluorine’s inductive effect destabilizes the transition state, accelerating hydrolysis .

- Computational Support: DFT (B3LYP) calculates partial charges; higher positive charge on carbonyl carbon (due to CN/Br) correlates with faster hydrolysis .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.